

CAS number 13596-35-5 physicochemical data

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Compound of Interest

Compound Name: *Rhenium;pentachloride*

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An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of Rasagiline (CAS RN: 136236-51-6)

Introduction

Rasagiline, known chemically as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B). Its high selectivity for MAO-B makes it a cornerstone in the symptomatic management of Parkinson's disease, both as a monotherapy and as an adjunct to levodopa treatment. This guide provides a comprehensive overview of the physicochemical properties, pharmacology, and analytical methodologies for Rasagiline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Identity and Structure

- IUPAC Name: (1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

- CAS Number: 136236-51-6
- Molecular Formula: C₁₂H₁₃N
- Molecular Weight: 171.24 g/mol
- Chemical Structure:

Caption: Chemical structure of Rasagiline.

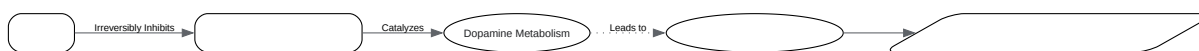
Tabulated Physicochemical Properties

Property	Value	Source
Melting Point	Not available	
Boiling Point	Not available	
pKa	Not available	
LogP	Not available	
Water Solubility	Not available	
Appearance	Not available	

Pharmacology and Mechanism of Action

Rasagiline's therapeutic effects are primarily attributed to its selective and irreversible inhibition of MAO-B in the brain.[1] This inhibition leads to an increase in the synaptic concentration of dopamine, a neurotransmitter depleted in Parkinson's disease.

Mechanism of Action Workflow



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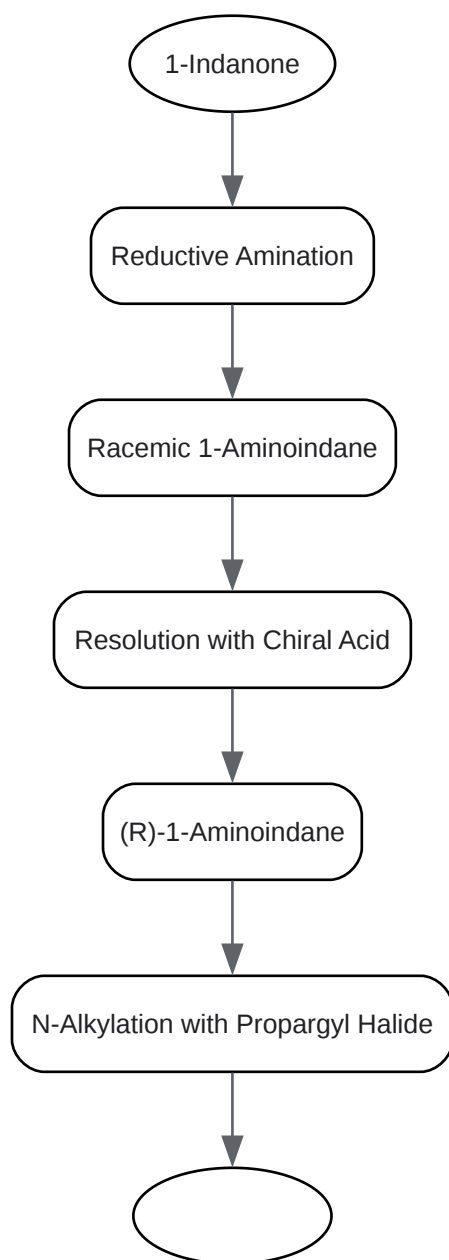
Caption: Mechanism of action of Rasagiline.

Beyond its symptomatic effects, preclinical studies suggest that Rasagiline may possess neuroprotective properties. These effects are thought to be independent of its MAO-B inhibition and may involve the modulation of apoptotic pathways and the expression of neurotrophic factors.[2]

Synthesis and Manufacturing

The enantiomerically pure synthesis of Rasagiline is a critical aspect of its production. One notable process involves the use of K_2HPO_4 /Triethylbenzylammonium chloride (TEBAC) as a reagent, which effectively controls the formation of the undesired S-isomer.[3]

General Synthesis Workflow



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Caption: Simplified synthetic route to Rasagiline.

Analytical Methodologies

The robust analysis of Rasagiline and its impurities is essential for quality control and regulatory compliance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Enantiomeric Purity Analysis by HPLC

A reverse-phase HPLC method has been developed for the separation of the R- and S-enantiomers of Rasagiline.[3]

- Column: Amylase-based CHIRALPAK AD-RH (150 x 4.6 mm, 5 µm)
- Mobile Phase: 20 mM potassium dihydrogen phosphate in water-acetonitrile (65:35, v/v), adjusted to pH 6.9 with 10% potassium hydroxide solution.
- Flow Rate: 0.5 mL/min
- Detection: UV at 210 nm

This method provides a reliable means to quantify the enantiomeric purity of Rasagiline mesylate.

Conclusion

Rasagiline is a critical therapeutic agent for Parkinson's disease, with a well-defined mechanism of action centered on the selective inhibition of MAO-B. Its physicochemical properties, synthetic routes, and analytical methods are well-documented, providing a solid foundation for its continued use and for the development of next-generation MAO-B inhibitors. Further research into its potential neuroprotective effects holds promise for expanding its therapeutic applications.

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